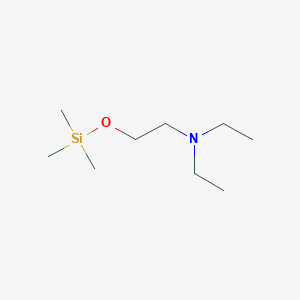

(2-Diethylaminoethoxy)trimethylsilane

Description

Properties

CAS No. |

17048-35-0 |

|---|---|

Molecular Formula |

C9H23NOSi |

Molecular Weight |

189.37 g/mol |

IUPAC Name |

N,N-diethyl-2-trimethylsilyloxyethanamine |

InChI |

InChI=1S/C9H23NOSi/c1-6-10(7-2)8-9-11-12(3,4)5/h6-9H2,1-5H3 |

InChI Key |

WPKGWCLLPDCEQS-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCO[Si](C)(C)C |

Canonical SMILES |

CCN(CC)CCO[Si](C)(C)C |

Other CAS No. |

17048-35-0 |

Origin of Product |

United States |

Troubleshooting & Optimization

Preventing hydrolysis of (2-Diethylaminoethoxy)trimethylsilane during storage

Compound: (2-Diethylaminoethoxy)trimethylsilane

CAS: 14629-52-8 | Molecular Formula: C9H23NOSi

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see this specific silyl ether mishandled because of a chemical paradox: It is internally basic, yet moisture-sensitive.

While the tertiary amine group (diethylamino) provides some buffering capacity against acid-catalyzed hydrolysis, it does not immunize the silicon-oxygen bond against direct nucleophilic attack by atmospheric moisture. In fact, the amine can act as a general base catalyst, accelerating the condensation of the hydrolysis by-product (silanol) into hexamethyldisiloxane (HMDSO), effectively driving the decomposition equilibrium forward.

This guide replaces generic "store in a cool dry place" advice with a mechanistic storage protocol designed to maintain >99% purity for high-stakes synthesis.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy. The primary failure mode is Hydrolysis , followed by Siloxane Condensation .

The Chemical Pathway

-

Moisture Ingress: Atmospheric water enters the headspace.

-

Nucleophilic Attack: Water attacks the electropositive Silicon atom.

-

Cleavage: The Si-O bond breaks, releasing the parent alcohol (2-Diethylaminoethanol) and Trimethylsilanol.

-

Condensation (The Driving Force): Two Silanol molecules rapidly condense to form HMDSO and water. Crucially, this releases water back into the system, creating a self-propagating cycle.

Figure 1: The autocatalytic hydrolysis cycle. Note how water is regenerated in the final step, accelerating degradation in closed systems.

Module 2: Storage Protocols (The "Inert Barrier" System)

Do not rely on the original shipping container once opened. The plastic caps on standard reagent bottles are permeable to moisture over months.

Protocol A: The Gold Standard (Long-Term Storage >1 Month)

Recommended for: GLP/GMP standards and critical synthesis.

| Parameter | Specification | Rationale |

| Container | Schlenk flask or flame-dried borosilicate glass vial with PTFE-lined septum. | Plastic breathes; glass does not. PTFE prevents solvent leaching. |

| Atmosphere | Argon (Ar) | Argon is heavier than air, forming a "blanket" over the liquid surface that Nitrogen (N2) cannot replicate as effectively. |

| Seal | Parafilm® over the cap + Electrical Tape. | Parafilm cracks at low temps; electrical tape provides tension. |

| Temp | +4°C (Refrigerator) | Slows kinetics. WARNING: Must warm to Room Temp (RT) before opening to prevent condensation. |

Protocol B: The Working Standard (Active Use)

Recommended for: Daily/Weekly use.

-

Purge: After every use, backfill the headspace with dry Nitrogen or Argon for 30 seconds.

-

Desiccant: Store the vial inside a secondary jar containing activated 4Å Molecular Sieves.

-

Note: Do NOT put sieves directly into the liquid. The amine can coordinate with binders in the sieves, potentially leaching impurities.

-

Module 3: Troubleshooting & Diagnostics

How do you know if your batch is compromised?

1. Visual Inspection

-

Clear/Colorless: Good.

-

Cloudy: CRITICAL FAIL. HMDSO is immiscible with water/polar phases, but often the mixture remains single-phase. Cloudiness usually indicates silica formation or salt formation from acid contamination.

-

White Precipitate: The amine has likely reacted with atmospheric CO2 to form a carbamate salt (rare but possible in high humidity).

2. NMR Validation (The Definitive Test)

Run a 1H-NMR in CDCl₃.

| Signal | Chemical Shift (δ) | Diagnostic Note |

| Si-(CH₃)₃ (Intact) | ~0.10 - 0.15 ppm | The target molecule. |

| Si-(CH₃)₃ (HMDSO) | 0.07 ppm | The "Dead" silane. Sharp singlet. |

| O-CH₂- (Intact) | ~3.70 ppm | Triplet. |

| O-CH₂- (Hydrolyzed) | ~3.55 - 3.60 ppm | Shifted upfield (lower ppm) due to loss of the electron-withdrawing Silyl group. |

Calculation:

Decision Matrix: Can I use this reagent?

Figure 2: Workflow for determining reagent viability. Distillation is the only valid rescue method.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I re-silylate the hydrolyzed material by adding TMSCl? A: Technically, yes, but it is not recommended . Adding Trimethylsilyl chloride (TMSCl) will generate HCl gas. Since your molecule contains a basic amine, the HCl will immediately protonate the amine, forming an insoluble hydrochloride salt (Et₂NH⁺-R · Cl⁻). You would then need to neutralize and extract the free base, which is more effort than buying a fresh bottle.

Q: I stored it in the fridge, and now there is water on the outside of the bottle. Is it safe to open? A: STOP. Do not open the bottle while it is cold. The "sweat" on the glass indicates the bottle is below the dew point of the room. If you open it now, atmospheric moisture will instantly condense inside the bottle, ruining the reagent. Allow it to warm to room temperature inside a desiccator or under a flow of nitrogen for 30 minutes before opening.

Q: Can I use plastic syringes to transfer this? A: For immediate transfer, yes. However, do not store the liquid in plastic syringes. Silicone oil (often used to lubricate syringe plungers) is chemically similar to your compound and can interfere with precise stoichiometry or NMR analysis.

Q: What is the boiling point for distillation rescue? A: The compound boils at approximately 64-66°C at 12 mmHg [1]. HMDSO boils at 100°C at atmospheric pressure, but is very volatile under vacuum. You must use a fractionating column to separate them effectively.

References

-

PubChem. (n.d.). (2-Diethylaminoethoxy)trimethylsilane Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Gelest, Inc. (2008).[1] Silane Stability & Storage Technical Guide. Gelest (Arkema). Retrieved from [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Referencing general silyl ether stability).

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Source for HMDSO shifts). Retrieved from [Link]

Sources

Technical Support Center: Resolving Phase Separation in Amino-Silyl Ethers

Topic: Troubleshooting Phase Separation, Emulsions, and Hydrolytic Instability in Amino-Silyl Ether Workflows. Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Materials Scientists.

Introduction: The Amphiphilic Trap

Phase separation in amino-silyl ether chemistry is rarely a random event; it is a deterministic failure of controlling polarity and kinetics.

Amino-silyl ethers (e.g., silyl-protected amino alcohols or amino-alkoxysilane coupling agents) possess a distinct amphiphilic duality :

-

The Lipophilic Tail: The silyl group (TBDMS, TBDPS, or silane backbone).

-

The Hydrophilic Head: The amine functionality (often capable of H-bonding or protonation).

This structure turns your molecule into a surfactant. When you encounter phase separation—whether it’s a stubborn emulsion during extraction or a sudden precipitation of "white goo" (polysiloxanes)—it is usually driven by uncontrolled hydrolysis or isoelectric precipitation .

This guide addresses the three critical failure modes of these compounds.

Module 1: The "White Gel" Phenomenon (Hydrolysis & Condensation)

Symptom: Your clear reaction mixture or workup layer suddenly turns cloudy, depositing a white, sticky gel or precipitate.

The Science: This is not simple precipitation; it is polymerization. Silyl ethers, particularly methoxy/ethoxy silanes used in surface modification (e.g., APTES), are prone to hydrolysis. Once hydrolyzed to silanols (

Critical Insight: The amino group within your molecule acts as an intramolecular catalyst , accelerating this hydrolysis significantly compared to non-amino silyl ethers [1].

Troubleshooting Protocol

| Question | Root Cause Analysis | Corrective Action |

| Why did my product turn into a gel upon adding water? | Uncontrolled Hydrolysis. The amine group raised the local pH, catalyzing the cleavage of the silyl ether/ester. The resulting silanols cross-linked immediately. | The Alcohol Quench. Never add pure water directly. Dilute the reaction first with an anhydrous alcohol (MeOH or EtOH). The alcohol shifts the equilibrium back toward the alkoxysilane, preventing cross-linking. |

| Why is there a white film at the interface? | Interfacial Polymerization. Hydrolysis occurred strictly at the organic/aqueous boundary where concentration was highest. | Rapid Phase Cut. Do not wait for perfect separation. Filter the biphasic mixture through a Celite® pad to remove the polymer immediately, then proceed with separation. |

Mechanism Visualization: The Siloxane Death Spiral

Figure 1: The cascade from stable ether to insoluble gel. The amine moiety catalyzes the initial hydrolysis step.

Module 2: The "Emulsion Nightmare" (Workup & Extraction)

Symptom: During aqueous workup, the organic and aqueous layers refuse to separate, forming a milky emulsion that persists for hours.

The Science: Your amino-silyl ether is acting as a surfactant. At certain pH levels, the amine is protonated (

Troubleshooting Protocol

Q: How do I break a stable emulsion containing amino-silyl ethers?

A: The "Buffered Wash" Technique. Standard brine or water washes often fail because they do not control the protonation state of the amine.

-

Check pH: If the pH is < 9, your amine is likely protonated (surfactant mode).

-

Use Phosphate Buffer (pH 7.0 - 8.0): Wash with a buffered solution rather than pure water. This keeps the amine largely neutral (depending on pKa) and prevents the "soap" effect.

-

The "Reverse" Salting Out: Instead of adding NaCl to the aqueous layer, add solid NaCl directly to the emulsion. The high ionic strength forces phase separation.

Q: Can I use acid to break the emulsion?

A: DANGER. Adding acid (HCl, etc.) will break the emulsion but will likely cleave your silyl group .

-

Exception: TBDPS (tert-butyldiphenylsilyl) is relatively acid-stable.

-

Risk:[1] TMS, TES, and TBDMS will hydrolyze rapidly in acidic emulsions due to the high surface area.

Comparative Stability Data

When planning your workup, know your silyl group's limits.

| Silyl Group | Acid Stability (Relative) | Base Stability (Relative) | Recommended Workup pH |

| TMS (Trimethyl) | 1 (Extremely Labile) | 1 | 7.0 (Neutral only) |

| TES (Triethyl) | 64 | 10-100 | 6.5 - 7.5 |

| TBDMS (tert-Butyldimethyl) | 20,000 | 20,000 | 4.0 - 10.0 |

| TIPS (Triisopropyl) | 700,000 | 100,000 | 2.0 - 12.0 |

| TBDPS (tert-Butyldiphenyl) | 5,000,000 | 20,000 | 1.0 - 9.0 |

Data derived from Greene's Protective Groups [3].[1]

Module 3: Synthesis & Reaction "Oiling Out"

Symptom: During the silylation of an amino-alcohol, the reaction mixture separates into two phases (oiling out), stalling the conversion.

The Science: This occurs when the product (the amino-silyl ether) is significantly less soluble in the reaction solvent than the starting material. This is common in polar aprotic solvents (like DMF) when the silyl group adds significant lipophilicity.

Troubleshooting Protocol

Q: My reaction stalled after phase separation. What do I do?

A: The Co-Solvent Bridge. You need a solvent system that accommodates both the polar starting amine and the lipophilic product.

-

Add DCM (Dichloromethane): If running in DMF, add DCM (1:1 ratio). DCM is excellent for solubilizing silyl ethers.

-

Switch Base: If using Imidazole (which can precipitate as Imidazole-HCl), switch to 2,6-Lutidine . It is a liquid base that rarely causes precipitation issues in silylation reactions.

Decision Tree: Managing Reaction Phase Separation

Figure 2: Logic flow for resolving physical phase separation during synthesis.

References

-

Arkles, B. (2013). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[2] [Review of silane hydrolysis kinetics and amine catalysis].

-

Source:

-

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.

-

Source:

-

-

BenchChem Technical Support. (2025).

-

Source:

-

-

Corey, E. J., & Venkateswarlu, A. (1972).[1] Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][3][4] Journal of the American Chemical Society, 94(17), 6190–6191.

-

Source:

-

Sources

Technical Support Center: Optimizing (2-Diethylaminoethoxy)trimethylsilane Coupling Reactions

Welcome to the technical support center for minimizing side reactions in coupling reactions utilizing (2-Diethylaminoethoxy)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high-yield, clean silylation of hydroxyl groups.

Introduction to (2-Diethylaminoethoxy)trimethylsilane

(2-Diethylaminoethoxy)trimethylsilane is a reactive aminosilane silylating agent used for the protection of alcohols and other protic functional groups. Its structure, featuring a trimethylsilyl (TMS) group attached to a diethylaminoethoxy moiety, offers a unique combination of reactivity and handling characteristics. The lone pair of electrons on the nitrogen atom can act as an intramolecular catalyst, accelerating the silylation process. However, like all reactive silylating agents, it is susceptible to side reactions, primarily driven by moisture, that can lead to reduced yields and complex purification challenges.

This guide provides a comprehensive overview of common issues encountered during its use and offers detailed, field-proven solutions to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using (2-Diethylaminoethoxy)trimethylsilane?

A1: The most prevalent side reactions are hydrolysis and the subsequent formation of siloxane byproducts. These occur when the silylating agent reacts with water present in the reaction mixture. This leads to the formation of trimethylsilanol (TMS-OH), which can then condense with another molecule of the silylating agent or another silanol molecule to form hexamethyldisiloxane (TMS-O-TMS) and higher-order siloxanes. These byproducts can appear as a white precipitate or an oily substance, complicating product isolation.[1] Another potential issue is incomplete silylation, especially with sterically hindered alcohols.

Q2: I'm observing a low yield of my desired silylated product. What are the likely causes?

A2: Low yields are most commonly attributed to:

-

Presence of Moisture: Even trace amounts of water in your solvent, starting material, or glassware can consume the silylating agent, leading to the formation of inactive siloxanes.[2][3]

-

Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or steric hindrance of the alcohol.

-

Degradation of the Silylating Agent: Improper storage of (2-Diethylaminoethoxy)trimethylsilane can lead to its degradation. It should be stored under an inert atmosphere and away from moisture.

-

Sub-optimal Stoichiometry: Using an insufficient excess of the silylating agent may result in incomplete conversion of the starting material.

Q3: Can the diethylaminoethoxy group itself participate in side reactions?

A3: While the primary role of the diethylamino group is to act as a leaving group and an internal catalyst, there is a theoretical possibility of its involvement in side reactions under certain conditions. For instance, at elevated temperatures or in the presence of strong Lewis acids, rearrangement or cleavage of the ether linkage could occur, though this is not a commonly reported issue under standard silylation conditions. The primary byproduct from the leaving group is N,N-diethylethanolamine.

Q4: How does the reactivity of (2-Diethylaminoethoxy)trimethylsilane compare to other common silylating agents?

A4: Aminosilanes like (2-Diethylaminoethoxy)trimethylsilane are generally considered to be highly reactive silylating agents. Their reactivity stems from the good leaving group ability of the amine and the intramolecular catalysis provided by the nitrogen atom.[4] They are typically more reactive than silyl chlorides used with tertiary amine bases and comparable in reactivity to silylamides like BSA (N,O-Bis(trimethylsilyl)acetamide).[5]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during silylation with (2-Diethylaminoethoxy)trimethylsilane.

Problem 1: Incomplete Silylation

Symptoms:

-

Presence of starting material (alcohol) in the final reaction mixture, as observed by TLC, GC, or NMR.

-

Multiple spots on TLC corresponding to the starting material and the product.

Potential Causes & Solutions:

| Cause | Recommended Action |

| Insufficient Reagent | Increase the stoichiometry of (2-Diethylaminoethoxy)trimethylsilane. A 1.2 to 2.0 molar excess is a good starting point, especially for hindered alcohols. |

| Low Reaction Temperature | While many silylations proceed at room temperature, hindered alcohols may require gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC or GC to avoid decomposition. |

| Short Reaction Time | Sterically hindered substrates may require longer reaction times. Monitor the reaction progress until the starting material is fully consumed. |

| Steric Hindrance | For extremely hindered alcohols, consider using a more powerful silylating agent or adding a catalyst. While (2-Diethylaminoethoxy)trimethylsilane has a built-in catalytic amine, the addition of a catalytic amount of a stronger, non-nucleophilic base or a Lewis acid catalyst might be beneficial in challenging cases. However, catalyst addition should be approached with caution to avoid side reactions. |

| Solvent Choice | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. For sluggish reactions, switching to a more polar aprotic solvent like dimethylformamide (DMF) can sometimes increase the reaction rate. Ensure all solvents are anhydrous. |

Problem 2: Formation of White Precipitate or Oily Byproduct (Siloxanes)

Symptoms:

-

Observation of a white solid or an insoluble oil in the reaction mixture.

-

Difficulty in isolating the pure product via extraction or chromatography.

Potential Causes & Solutions:

| Cause | Recommended Action |

| Moisture Contamination | This is the most common cause. Rigorously dry all glassware (oven-dried or flame-dried under vacuum). Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure the starting material is dry. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).[2] |

| Degraded Silylating Agent | Use a fresh bottle of (2-Diethylaminoethoxy)trimethylsilane. Ensure the reagent has been stored properly under an inert atmosphere. |

| Improper Work-up | Quenching the reaction with water can lead to the rapid formation of siloxanes from unreacted silylating agent. A careful work-up is crucial. Consider quenching with a saturated aqueous solution of a mild buffer (e.g., ammonium chloride) at low temperature. |

Experimental Protocols

Protocol 1: General Procedure for Silylation of a Primary Alcohol

This protocol provides a starting point for the silylation of a primary alcohol. Optimization may be required based on the specific substrate.

-

Preparation:

-

Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.

-

Use anhydrous solvent (e.g., Dichloromethane, THF).

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq).

-

Dissolve the alcohol in the anhydrous solvent (concentration typically 0.1-0.5 M).

-

Add (2-Diethylaminoethoxy)trimethylsilane (1.2 - 1.5 eq) dropwise to the stirred solution at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is often complete within 1-4 hours at room temperature.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with the reaction solvent (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel if necessary.

-

Protocol 2: Silylation of a Sterically Hindered Secondary or Tertiary Alcohol

For more challenging substrates, the following modifications to the general protocol can be implemented.

-

Increased Stoichiometry: Use a higher excess of (2-Diethylaminoethoxy)trimethylsilane (2.0 - 3.0 eq).

-

Elevated Temperature: After the addition of the silylating agent at room temperature, slowly warm the reaction mixture to 40-60 °C and maintain this temperature while monitoring the reaction.

-

Extended Reaction Time: These reactions may require overnight stirring.

Data Presentation

The efficiency of silylation is highly dependent on the reaction conditions. The following table provides a general overview of how different parameters can be adjusted to optimize the reaction.

Table 1: General Guidelines for Optimizing Silylation Conditions

| Parameter | Condition | Expected Outcome | Considerations |

| Temperature | 0 °C to Room Temp | Good for reactive, unhindered alcohols. Minimizes side reactions. | May be too slow for hindered substrates. |

| Room Temp to 60 °C | Increases reaction rate for less reactive or hindered alcohols. | May increase the rate of side reactions if moisture is present. | |

| Solvent | Aprotic, Non-polar (e.g., Hexane, Toluene) | Good for simple silylations. | May not be suitable for polar substrates. |

| Aprotic, Polar (e.g., DCM, THF, ACN) | Generally good starting point, balances solubility and reactivity. | Must be rigorously dried. | |

| Aprotic, Highly Polar (e.g., DMF) | Can accelerate sluggish reactions. | More difficult to remove during work-up. Must be very dry. | |

| Stoichiometry of Silylating Agent | 1.1 - 1.5 equivalents | Sufficient for most primary and secondary alcohols. | May not be enough for complete conversion of hindered alcohols. |

| 1.5 - 3.0 equivalents | Recommended for hindered or less reactive alcohols. | Excess reagent needs to be removed during work-up. |

Visualizations

Reaction Mechanism and Side Reactions

The following diagrams illustrate the main reaction pathway for silylation and the competing hydrolysis side reaction.

Caption: Main reaction vs. hydrolysis side reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in silylation reactions.

Caption: A logical workflow for troubleshooting silylation reactions.

References

-

Arkles, B. (n.d.). Techniques for Silylation. Gelest. Retrieved from [Link]

- Metwally, M. A., et al. (2015). Optimization of Silica Silanization by 3-Aminopropyltriethoxysilane. Journal of Colloid and Interface Science, 456, 129-136.

- Goti, A., et al. (2019). Silylation of Alcohols, Phenols, and Silanols with Alkynylsilanes – an Efficient Route to Silyl Ethers and Unsymmetrical Siloxanes. Chemistry – A European Journal, 25(50), 11756-11760.

- Leland, B. E., et al. (2023). Sustainable Preparation of Aminosilane Monomers, Oligomers, and Polymers through Si‒N Dehydrocoupling Catalysis. Chemical Society Reviews, 52(4), 1368-1405.

- Klapötke, T. M., et al. (2025). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules.

-

Gelest. (n.d.). Silylation of Alcohols Employed in Templating Protocols. Retrieved from [Link]

- Rossi, S., et al. (2024).

-

Sergey, K. (2015). When a good silylation protocol goes bad, what are the usual suspects? ResearchGate. Retrieved from [Link]

-

Gelest. (n.d.). General Silylation Procedures. Retrieved from [Link]

- Wang, Y., & Chen, S. (2008). How to Prevent the Loss of Surface Functionality Derived from Aminosilanes. Langmuir, 24(21), 12517–12523.

- Buchwald, S. L., et al. (2015). Enantioselective Synthesis of α-Aminosilanes by Copper-Catalyzed Hydroamination of Vinylsilanes. Journal of the American Chemical Society, 137(33), 10532–10535.

Sources

Validation & Comparative

Characterization of Surfaces Modified with (2-Diethylaminoethoxy)trimethylsilane: A Technical Guide

Topic: Characterization of surfaces modified with (2-Diethylaminoethoxy)trimethylsilane Content Type: Publish Comparison Guide

Executive Summary

(2-Diethylaminoethoxy)trimethylsilane (CAS: 17048-35-0), often utilized in advanced surface chemistry and Atomic Layer Deposition (ALD), functions primarily as a silylating agent . Unlike amino-silanes (e.g., APTES) which graft reactive amine groups to a surface, this reagent is typically employed to introduce trimethylsilyl (TMS) groups, effectively "capping" surface hydroxyls (silanols) and rendering the surface hydrophobic and chemically passive.

Its distinct advantage over conventional silylating agents like Hexamethyldisilazane (HMDS) or Chlorotrimethylsilane (TMSCl) lies in its byproduct: 2-(Diethylamino)ethanol . This byproduct is non-corrosive (unlike HCl from TMSCl) and less volatile/toxic than ammonia (from HMDS), making it a superior choice for sensitive substrates or precise vapor-phase processes.

This guide details the mechanism, comparative performance, and characterization protocols for surfaces modified with this specific reagent.

Chemical Identity & Mechanism[1]

To characterize the surface correctly, one must understand the reaction pathway. The molecule consists of a trimethylsilyl (TMS) group bonded to a diethylaminoethoxy chain via an oxygen atom.

-

Formula:

-

Reaction Type: Silylation (Nucleophilic substitution at Silicon).

-

Surface Result: Trimethylsilyl (TMS) Monolayer (

). -

Byproduct: 2-(Diethylamino)ethanol (DEAE).[1]

Mechanism of Action

When exposed to a hydroxylated surface (e.g., Silica,

Figure 1: Reaction mechanism showing the transfer of the Trimethylsilyl (TMS) group to the surface and the release of the amino-alcohol byproduct.

Comparative Analysis: Alternatives

Researchers often confuse silylating agents. The table below objectively compares (2-Diethylaminoethoxy)trimethylsilane with its primary competitors for surface passivation (HMDS, TMSCl) and functionalization (APTES).

| Feature | (2-Diethylaminoethoxy)-trimethylsilane | HMDS (Hexamethyldisilazane) | TMSCl (Chlorotrimethylsilane) | APTES (3-Aminopropyltriethoxysilane) |

| Primary Function | Passivation / Capping | Passivation / Capping | Passivation / Capping | Functionalization (Grafting Amines) |

| Surface Result | Hydrophobic ( | Hydrophobic ( | Hydrophobic ( | Hydrophilic / Reactive ( |

| Byproduct | Diethylaminoethanol (Liquid, basic) | Ammonia (Gas, toxic) | HCl (Gas, corrosive, acidic) | Ethanol (Liquid) |

| Reactivity | Moderate (Self-catalyzed by amine) | Moderate to High | Very High (Aggressive) | Moderate (Requires water) |

| Substrate Safety | High (Safe for acid-sensitive parts) | Moderate | Low (Etches metals/oxides) | High |

| Contact Angle | ~95° - 105° | ~95° - 105° | ~95° - 105° | ~50° - 60° |

Key Insight: Choose (2-Diethylaminoethoxy)trimethylsilane when you need a hydrophobic TMS surface but cannot tolerate the corrosive HCl generated by TMSCl or the ammonia outgassing of HMDS (which can interfere with certain photoresists or biological cultures).

Characterization Protocols

To validate the modification, a multi-modal approach is required. The following protocols are designed to confirm the presence of the TMS group and the absence of contaminants.

A. Contact Angle Goniometry (Wettability)

Objective: Quantify the shift from hydrophilic to hydrophobic.

-

Preparation: Mount the modified substrate on the goniometer stage.

-

Dispensing: Dispense a 2 µL droplet of DI water (18.2 MΩ·cm).

-

Measurement: Record the static contact angle within 5 seconds of deposition to minimize evaporation effects.

-

Validation Criteria:

-

Bare Silica: < 10° (Wets completely).

-

Modified Surface:95° ± 5° .

-

Interpretation: A value >90° confirms the successful capping of surface silanols with methyl groups.

-

B. X-Ray Photoelectron Spectroscopy (XPS)

Objective: Determine surface stoichiometry and rule out contamination.

-

Si 2p: Look for a peak broadening or shift.

- binding energy: ~103.3 eV.

- (TMS) binding energy: ~101.5 - 102.0 eV.

-

C 1s: A strong peak at ~284.8 eV (C-H/C-Si) indicates the presence of methyl groups.

-

N 1s: Critical Check.

-

Ideal Result:No signal. (The amine is in the leaving group and should be washed away).

-

Troubleshooting: If N 1s is present (~399-401 eV), it indicates physically adsorbed byproduct (diethylaminoethanol). Perform an additional thermal anneal (100°C) or solvent wash (Isopropanol) to remove it.

-

C. FTIR Spectroscopy (ATR-mode)

Objective: Identify functional groups.[2][1][3]

| Wavenumber ( | Assignment | Interpretation |

| 2960 | C-H stretch ( | Confirms presence of TMS groups. |

| 1260 | Si- | Characteristic "Methyl on Silicon" peak. |

| 840 | Si-C stretch | Confirms covalent bonding. |

| 3740 | Isolated Si-OH | Disappearance of this peak indicates successful capping. |

Experimental Protocol: Vapor-Phase Silylation

Vapor-phase modification is recommended over liquid-phase to prevent polymerization and ensure a high-quality monolayer.

Materials

-

(2-Diethylaminoethoxy)trimethylsilane (Anhydrous, >98%).

-

Vacuum oven or desiccator.

-

Substrates (Silicon wafers, Glass, PDMS).

Workflow

Figure 2: Step-by-step workflow for vapor-phase surface modification.

Detailed Steps:

-

Clean: Treat substrates with Oxygen Plasma (100W, 60s) to maximize surface hydroxyl density.

-

Dry: Bake at 120°C to remove bulk water, leaving chemically bound silanols.

-

Deposition: Place substrates in a vacuum chamber. Place 1 mL of (2-Diethylaminoethoxy)trimethylsilane in an open vial next to the substrates.

-

React: Pump down to <10 mbar. Isolate the pump and let the reagent vapor equilibrate with the surface for 1–4 hours.

-

Cure: Vent the chamber. Bake substrates at 100°C for 15 minutes. This step is crucial to drive off the 2-(diethylamino)ethanol byproduct, which has a boiling point of ~163°C but is volatile enough under heat/vacuum to desorb.

Troubleshooting & FAQs

Q: I see Nitrogen on my surface in XPS. Why? A: The byproduct (DEAE) is an amine and can hydrogen-bond to residual silanols. Increase your post-deposition bake temperature or wash the substrate with ethanol followed by drying.

Q: Can I use this to attach proteins (Amino-coupling)? A: No. This reagent creates a chemically inert, hydrophobic surface. For protein coupling, use APTES (to get amines) or GOPTS (to get epoxides).

Q: Is this compatible with Atomic Layer Deposition (ALD)?

A: Yes. In ALD processes, this molecule is used as a silicon precursor. It reacts with ozone or oxygen plasma in subsequent cycles to form

References

-

PubChem. (n.d.). 2-(Trimethylsiloxy)triethylamine (Compound Summary).[4] National Library of Medicine. Retrieved from [Link]

-

Gelest, Inc. (2020).[5] Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Guides. Retrieved from [Link]

-

Arkles, B. (2011). Hydrophobicity, Hydrophilicity and Silane Surface Modification.[6] Gelest, Inc.[5] Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2023). X-ray Photoelectron Spectroscopy Database. U.S. Department of Commerce. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2-Diethylaminoethoxy)trimethylsilane

As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. (2-Diethylaminoethoxy)trimethylsilane is a valuable reagent, but its reactivity demands a rigorous and informed approach to its handling and disposal. This guide moves beyond mere compliance, offering a deep dive into the chemical principles that govern its safe neutralization and disposal, ensuring the protection of personnel, facilities, and the environment.

Part 1: Immediate Safety Profile & Hazard Assessment

(2-Diethylaminoethoxy)trimethylsilane is a highly flammable and corrosive liquid that requires strict adherence to safety protocols.[1][2] Its hazards stem from its inherent reactivity, particularly with moisture. The primary risks are chemical burns from its corrosive nature and fire or explosion from its high flammability.[1]

All handling and disposal operations must be conducted in a certified chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent any contact.

Table 1: Hazard Identification & Required PPE

| Hazard Classification | GHS Code | Description | Required Personal Protective Equipment (PPE) |

|---|---|---|---|

| Flammable Liquids | H225 | Highly flammable liquid and vapor.[1] | Flame-retardant lab coat. |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] | Neoprene or nitrile rubber gloves.[1] |

| Serious Eye Damage | H318 | Causes serious eye damage.[1] | Chemical safety goggles and a face shield.[1] |

Immediate First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and call a doctor immediately.[1]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[1]

Part 2: The Core Principle of Disposal - Managing Hydrolytic Reactivity

The key to safely managing (2-Diethylaminoethoxy)trimethylsilane waste lies in understanding its chemistry. As a silyl ether, its silicon-oxygen bond is highly susceptible to cleavage by water in a process called hydrolysis.[3] This reaction is the primary reason for the compound's corrosive nature.

The Hydrolysis Reaction: (2-Diethylaminoethoxy)trimethylsilane reacts with water (even atmospheric moisture) to produce trimethylsilanol and 2-diethylaminoethanol. The amine byproduct, 2-diethylaminoethanol, is a corrosive base, which contributes significantly to the compound's hazardous profile.

This inherent reactivity dictates the fundamental rule of its disposal: never dispose of (2-Diethylaminoethoxy)trimethylsilane directly into a sewer system or mix it with aqueous waste streams in an uncontrolled manner .[1] Such actions can lead to a rapid, exothermic reaction, causing damage to plumbing and releasing harmful vapors. The correct approach is to treat all waste streams containing this compound as regulated hazardous waste.

Part 3: Disposal Workflow & Decision-Making

The proper disposal path depends on the nature and volume of the waste. The following workflow provides a decision-making framework for laboratory personnel.

Caption: Decision workflow for proper disposal of (2-Diethylaminoethoxy)trimethylsilane.

Part 4: Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for ensuring safety and regulatory compliance.

Protocol A: Disposal of Bulk/Unused Reagent

This is the standard procedure for disposing of expired, unused, or excess quantities of the chemical.

-

Do Not Attempt Neutralization: Do not attempt to hydrolyze or neutralize bulk quantities of the reagent. This can cause a dangerous, uncontrolled exothermic reaction.

-

Container Integrity: Ensure the original container is in good condition, tightly sealed, and free from external contamination. If the container is compromised, carefully transfer the contents to a new, appropriate, and clearly labeled waste container in a fume hood.

-

Labeling: Label the container clearly as "Hazardous Waste: (2-Diethylaminoethoxy)trimethylsilane". Include the hazard characteristics: "Ignitable (D001), Corrosive".[4]

-

Segregation: Store the waste container in a designated satellite accumulation area for flammable liquids. Ensure it is segregated from incompatible materials, especially acids and oxidizers.[2]

-

Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

Protocol B: Decontamination of Small Spills (<100 mL)

Immediate and correct response to a spill is critical to prevent injury and fire.

-

Alert Personnel: Immediately alert others in the vicinity and evacuate the area if necessary.

-

Don PPE: Wear the full PPE as specified in Table 1, including a NIOSH-certified respirator with an organic vapor/amine gas cartridge.[1]

-

Containment: For any spill, contain it with dikes or absorbents to prevent it from spreading or entering drains.[1]

-

Absorb Spill: Cover the spill with a dry, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels.

-

Collect Waste: Using only non-sparking tools, carefully collect the absorbent material and place it into a designated, sealable hazardous waste container.[1][5]

-

Final Decontamination: Wipe the spill area with a cloth dampened with a solvent like isopropanol, followed by a thorough wash with soap and water. All cleaning materials are considered hazardous waste and must be placed in the same container.

-

Label and Dispose: Seal and label the container as described in Protocol A and arrange for disposal.

Protocol C: Decontamination of Contaminated Labware

Properly decontaminating glassware and equipment prevents hazardous cross-contamination.

-

Initial Rinse (in Fume Hood): Perform a preliminary rinse of the contaminated labware with a water-miscible organic solvent, such as acetone or isopropanol. This dilutes the residual reagent. Collect this initial rinseate in a designated hazardous waste container labeled "Halogen-Free Organic Solvent Waste."

-

Secondary Rinse (in Fume Hood): Perform a second rinse with the same solvent and collect it in the same waste container.

-

Careful Quenching: Slowly and carefully rinse the labware with water. Be prepared for a potential mild exothermic reaction. This step hydrolyzes the remaining trace amounts of the silyl ether.

-

Final Cleaning: The labware can now be washed normally with soap and water.

-

Waste Disposal: The collected solvent rinseate must be disposed of as hazardous waste. Seal, label, and arrange for pickup via your EHS department.

Part 5: Environmental Considerations and Trustworthiness

While extensive studies on organosilicon compounds suggest that many, like polydimethylsiloxane (PDMS), can degrade abiotically in the environment to harmless silica, water, and carbon dioxide, this does not permit improper disposal.[6][7] The environmental degradation pathways are effective for dilute, dispersed materials over time.[8] A concentrated release of (2-Diethylaminoethoxy)trimethylsilane into the environment would overwhelm these natural processes, posing a significant ecological threat before it can degrade.[9]

Our protocols are self-validating because they are built on the foundational principles of chemical reactivity and established hazardous waste regulations. By treating all waste streams as hazardous and preventing uncontrolled reactions, we ensure a closed-loop system of containment from the lab bench to the final licensed disposal facility, building a chain of trust and responsibility.

References

-

Frye, C. L. (1988). The environmental fate and ecological impact of organosilicon materials: a review. Science of The Total Environment, 73(1-2), 17-22.

-

Gelest, Inc. (2015). Safety Data Sheet: (DIETHYLAMINO)TRIMETHYLSILANE.

-

Fisher Scientific. (2024). Safety Data Sheet: N-(Trimethylsilyl)diethylamine.

-

Wikipedia. (n.d.). Silyl ether.

-

Middlesex Gases & Technologies. (2015). Safety Data Sheet: Silane.

-

Graiver, D., Farminer, K. W., & Narayan, R. (2003). A Review of the Fate and Effects of Silicones in the Environment. Journal of Polymers and the Environment, 11(4), 129-136.

-

GESAMP. (1986). Review of Potentially Harmful Substances: Organosilicon Compounds (Silanes and Siloxanes). Reports and Studies No. 29.

-

Rücker, C., & Kümmerer, K. (2015). Environmental Chemistry of Organosiloxanes. Chemical Reviews, 115(1), 466-524.

-

Gelest, Inc. (2016). Safety Data Sheet: DIETHYLMETHYLSILANE.

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.

Sources

- 1. gelest.com [gelest.com]

- 2. fishersci.com [fishersci.com]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. middlesexgases.com [middlesexgases.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The environmental fate and ecological impact of organosilicon materials: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gesamp.org [gesamp.org]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.